An In-Depth Technical Guide to the Binding Affinity of LAG-3 Cyclic Peptide Inhibitor 12
An In-Depth Technical Guide to the Binding Affinity of LAG-3 Cyclic Peptide Inhibitor 12
This technical guide provides a comprehensive overview of the binding affinity and inhibitory function of the novel LAG-3 cyclic peptide inhibitor 12. It is intended for researchers, scientists, and drug development professionals working in the fields of immunology and oncology. This document details the quantitative binding data, the experimental methodologies used for its determination, and the relevant biological pathways.
Introduction to LAG-3
Lymphocyte-activation gene 3 (LAG-3 or CD223) is a critical immune checkpoint receptor expressed on the surface of activated T cells, regulatory T cells (Tregs), NK cells, B cells, and plasmacytoid dendritic cells.[1] Similar to other well-known immune checkpoints like PD-1 and CTLA-4, LAG-3 negatively regulates the activation, proliferation, and effector functions of T cells.[2] Its primary ligands include MHC class II molecules and fibrinogen-like protein 1 (FGL1).[1][3] The interaction of LAG-3 with its ligands leads to the inhibition of T cell signaling, contributing to T cell exhaustion and allowing tumors to evade the immune system.[1][3] Consequently, blocking the LAG-3 pathway has emerged as a promising strategy in cancer immunotherapy.[4][5] The development of inhibitors, such as cyclic peptides, represents a novel therapeutic approach to reinvigorate the anti-tumor immune response.[6][7]
Quantitative Data Summary
The binding affinity and inhibitory concentration of LAG-3 cyclic peptide inhibitor 12 were determined and compared to a parent cyclic peptide. The data, summarized below, highlights the improved performance of the derivative.
| Compound | Binding Affinity (KD) to LAG-3 | Inhibitory Concentration (IC50) |
| Cyclic Peptide Inhibitor 12 | 2.66 ± 2.06 µM | 4.45 ± 1.36 µM |
| Original Cyclic Peptide | 9.94 ± 4.13 µM | Not specified in the provided results |
Data sourced from Calvo-Barreiro L, et al. (2024).[6][8][9][10]
Experimental Protocols
The quantitative data presented above was obtained using the following biophysical and biochemical assays:
1. Microscale Thermophoresis (MST) for Binding Affinity (KD) Determination
Microscale Thermophoresis is a technology used to quantify biomolecular interactions in solution. It measures the motion of molecules in a microscopic temperature gradient, which is influenced by their size, charge, and hydration shell. A change in any of these properties upon binding of a ligand to a target protein can be detected and used to determine the binding affinity.
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Protocol Outline:
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Sample Preparation: A constant concentration (e.g., 50 nM) of His-labeled human LAG-3 protein is prepared.[6] A dilution series of the cyclic peptide inhibitor (e.g., from 50 µM down to 1.53 nM) is also prepared.[6]
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Incubation: The constant concentration of LAG-3 protein is mixed with each concentration of the cyclic peptide inhibitor. The mixtures are incubated for a short period (e.g., 10 minutes) to allow the binding reaction to reach equilibrium.[6]
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Capillary Loading: The samples are loaded into glass capillaries.
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MST Measurement: The capillaries are placed in the MST instrument. An infrared laser creates a precise temperature gradient within the capillary, and the movement of the fluorescently labeled LAG-3 protein is monitored by a camera.
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Data Analysis: The change in the thermophoretic movement of the LAG-3 protein upon binding to the peptide is plotted against the logarithm of the peptide concentration. A binding curve is fitted to the data points to determine the equilibrium dissociation constant (KD).
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2. Time-Resolved Förster's Resonance Energy Transfer (TR-FRET) for Inhibitory Potency (IC50) Determination
TR-FRET is a fluorescence-based assay that measures the proximity of two molecules. It is commonly used to study protein-protein interactions and screen for inhibitors.
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Protocol Outline:
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Reagent Preparation: The LAG-3 protein and its natural ligand, MHC class II, are each labeled with a specific fluorophore (a donor and an acceptor, respectively).[6]
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Screening: A fixed concentration of the labeled LAG-3 and MHC class II proteins are incubated together in the presence of various concentrations of the cyclic peptide inhibitor.
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FRET Signal Measurement: When LAG-3 and MHC class II interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. The peptide inhibitor competes with MHC class II for binding to LAG-3, leading to a reduction in the FRET signal.
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Data Analysis: The reduction in the TR-FRET signal is measured at each inhibitor concentration. The data is then plotted as a dose-response curve, from which the half-maximal inhibitory concentration (IC50) is calculated. This value represents the concentration of the inhibitor required to block 50% of the LAG-3/MHC-II interaction.[6]
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Visualizations
LAG-3 Signaling Pathway
The following diagram illustrates the inhibitory signaling pathway of LAG-3 upon its interaction with ligands on an antigen-presenting cell (APC), and how inhibitors can block this interaction.
Caption: LAG-3 signaling pathway and mechanism of inhibition.
Experimental Workflow for KD Determination using MST
This diagram outlines the key steps in the Microscale Thermophoresis experiment to determine the binding affinity of the cyclic peptide inhibitor to LAG-3.
Caption: Workflow for MST-based binding affinity analysis.
References
- 1. cusabio.com [cusabio.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of First-in-Class Small Molecule Inhibitors of Lymphocyte Activation Gene 3 (LAG-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cutting-Edge: Preclinical and Clinical Development of the First Approved Lag-3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Design and Biophysical Characterization of Second-Generation cyclic peptide LAG-3 inhibitors for cancer immunotherapy [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
